

Technical Guide: Discovery and Development of Pyrazole-Based Herbicides

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Compound of Interest

Compound Name: *1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid*

CAS No.: 870704-02-2

Cat. No.: B1603376

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Executive Summary

The pyrazole heterocycle represents a "privileged scaffold" in modern agrochemistry, offering exceptional versatility in bioisosteric design. Unlike chemotypes restricted to a single mode of action (MoA), pyrazole-based herbicides span three distinct, commercially vital target sites: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), Protoporphyrinogen Oxidase (PPO), and Very Long Chain Fatty Acid (VLCFA) elongases.

This guide synthesizes the medicinal chemistry, synthetic pathways, and validation protocols required to develop high-efficacy pyrazole herbicides. It is designed for discovery chemists and biologists seeking to optimize lead compounds or understand the mechanistic differentiation of existing blockbusters like Topramezone and Pyroxasulfone.

Part 1: Mechanistic Diversity & Target Validation

HPPD Inhibitors (The Benzoylpyrazoles)

Representative Molecule: Topramezone Mechanism: Competitive reversible inhibition of HPPD (EC 1.13.11.27). Physiological Impact: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Inhibition blocks plastoquinone biosynthesis, a cofactor required by phytoene desaturase (PDS). The downstream effect is the

cessation of carotenoid production, leading to photo-oxidative destruction of chlorophyll and characteristic "bleaching" symptoms.

VLCFA Inhibitors (The Pyrazole-Isoxazolines)

Representative Molecule: Pyroxasulfone Mechanism: Inhibition of VLCFA elongase complexes (specifically KCS enzymes) in the endoplasmic reticulum. Physiological Impact: Blocks the biosynthesis of C20–C30 fatty acids essential for cell division and cuticle formation. The primary symptom is the arrest of apical meristem growth and coleoptile development, preventing weed emergence.

PPO Inhibitors (The Phenylpyrazoles)

Representative Molecule: Pyraflufen-ethyl Mechanism: Inhibition of Protoporphyrinogen Oxidase (Protox).[1] Physiological Impact: Accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to protoporphyrin IX. Upon light exposure, this generates singlet oxygen, causing rapid lipid peroxidation and membrane necrosis.

Part 2: Chemical Development & Synthesis[2][3][4]

Topramezone: The Rearrangement Strategy

Topramezone exemplifies the benzoylpyrazole class. Its synthesis overcomes the steric bulk of the ortho-substituted benzene ring through a rearrangement mechanism.

Key Synthetic Pathway:

- Precursor Assembly: 3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydroisoxazole is synthesized from the corresponding benzaldehyde oxime.
- Carbonylation/Rearrangement: The isoxazole intermediate undergoes ring-opening and rearrangement, often facilitated by a palladium-catalyzed carbonylation or an enol ester rearrangement, to couple with 1-methyl-5-hydroxypyrazole.
- SAR Insight: The 5-hydroxypyrazole moiety mimics the enolic tautomer of the natural substrate (HPPA), chelating the active site Fe(II) ion of the HPPD enzyme.

Pyroxasulfone: The Thio-Linkage Construction

Pyroxasulfone is a hybrid structure combining a rigid isoxazoline core with a pyrazole "tail" via a sulfonyl-methylene bridge.

Key Synthetic Pathway:

- **Pyrazole Construction:** 1-methyl-3-trifluoromethyl-5-hydroxymethylpyrazole is prepared via condensation of a trifluoroacetoacetate derivative with methylhydrazine.
- **Isoxazoline Activation:** A 3-chloro- or 3-sulfonyl-5,5-dimethyl-4,5-dihydroisoxazole is treated with a thionating reagent (e.g., thiourea or hydrosulfide) to generate the 3-mercapto-isoxazoline.
- **Coupling:** The pyrazole alcohol is converted to a halide or sulfonate and coupled with the mercapto-isoxazoline.
- **Oxidation:** The resulting sulfide is oxidized to the sulfone using
 /catalyst or mCPBA.

Part 3: Experimental Protocols

In Vitro HPPD Inhibition Assay (Spectrophotometric)

Purpose: Determine the

of candidate compounds against recombinant *Arabidopsis thaliana* HPPD (AtHPPD).

Reagents:

- Assay Buffer: 20 mM HEPES (pH 7.0), 1 mM ascorbate, 50 μ M .
- Substrate: 4-Hydroxyphenylpyruvate (HPPA).
- Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (excess).

Protocol:

- Enzyme Mix: Incubate AtHPPD (200 nM) with test compound (0.1 nM – 10 µM) in Assay Buffer for 15 minutes at 25°C.
- Initiation: Add HPPA (150 µM) and excess HGD.
- Detection: Monitor absorbance at 318 nm. HGD converts the HPPD product (HGA) into maleylacetoacetate, which absorbs strongly at 318 nm.
- Validation: Activity should be linear for the first 60 seconds. Calculate % inhibition relative to DMSO control.

In Vivo Greenhouse Selectivity Screen

Purpose: Assess pre-emergence and post-emergence efficacy and crop safety.

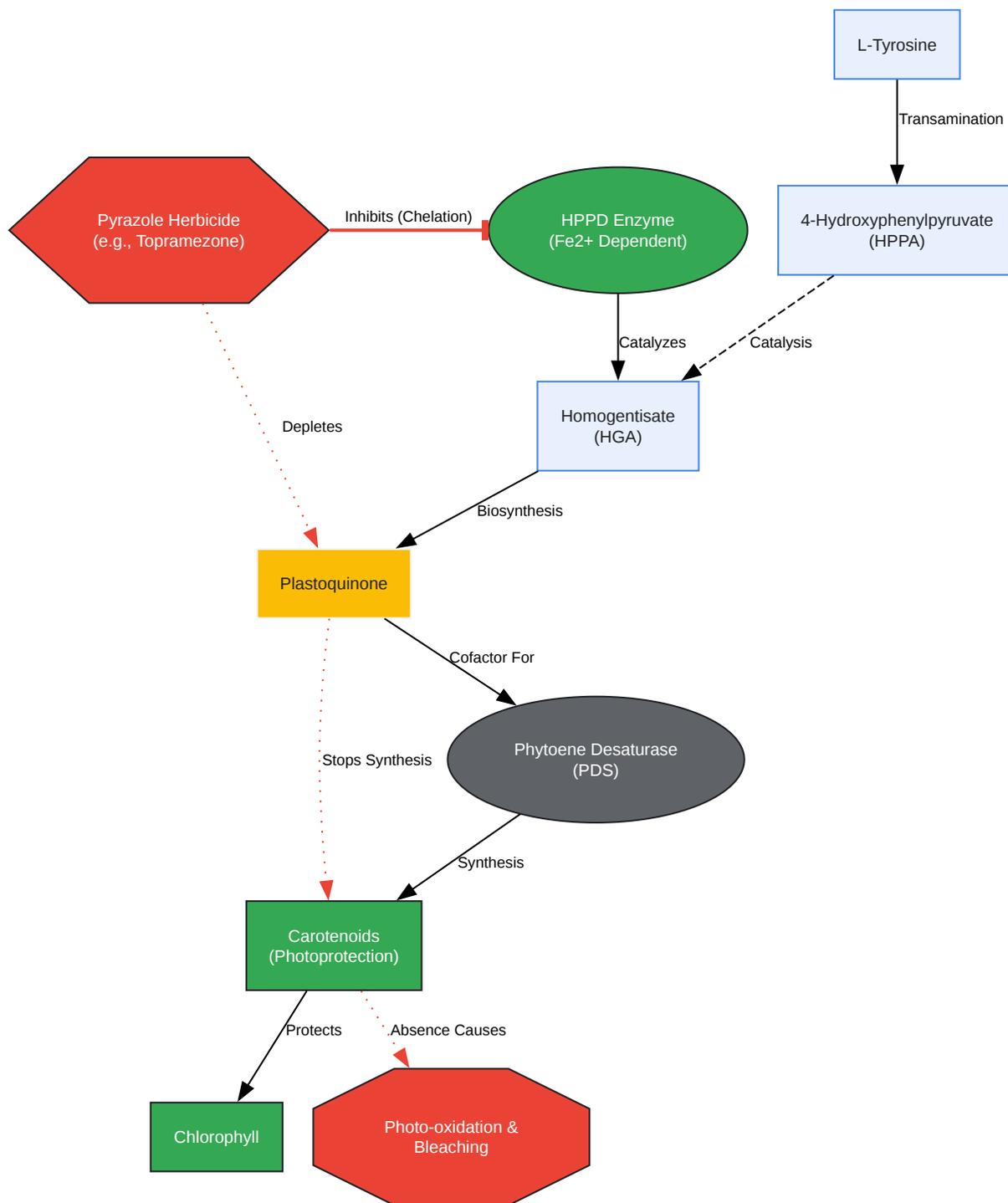
Protocol:

- Species: Zea mays (Corn - Crop), Echinochloa crus-galli (Barnyardgrass - Weed), Amaranthus retroflexus (Pigweed - Weed).
- Application:
 - Pre-emergence: Spray soil surface immediately after sowing.
 - Post-emergence: Spray at 2-3 leaf stage (approx. 10 days post-sowing).
- Dosage: Logarithmic scale (e.g., 10, 30, 100, 300 g ai/ha).
- Scoring (14 DAT):
 - 0: No effect.
 - 100: Complete death.
 - Bleaching Score: Specific note of white tissue (HPPD signature).
 - Stunting Score: Specific note of internode shortening (VLCFA signature).

Part 4: Visualization of Pathways & Workflows

HPPD Inhibitor Mechanism of Action

The following diagram illustrates the interruption of the tyrosine catabolism pathway by pyrazole herbicides, leading to the "bleaching" phenotype.

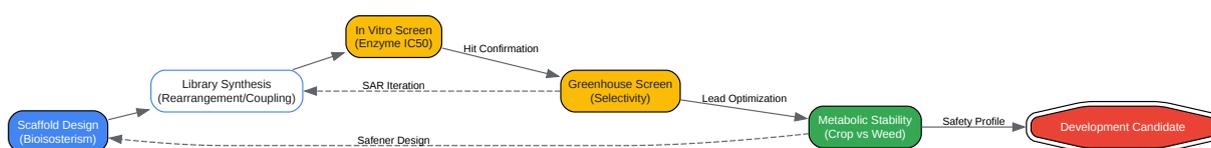


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Caption: The HPPD inhibition cascade.[2][3] Pyrazole herbicides chelate the active site Iron(II), blocking HGA production. This depletes plastoquinone, causing carotenoid failure and subsequent photo-oxidative bleaching.

Herbicide Discovery Workflow

A standardized hit-to-lead workflow for pyrazole herbicides, integrating computational design and biological validation.



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Caption: Iterative discovery cycle. Note the critical feedback loop from Greenhouse Screening back to Synthesis for SAR optimization, particularly for improving crop selectivity.

Part 5: Quantitative Data Summary

Table 1: Comparative Profile of Key Pyrazole Herbicides

Compound	Target (MoA)	Chemical Class	Primary Crops	Key Weeds Controlled
Topramezone	HPPD (Inhibitor)	Benzoylpyrazole	Corn (Maize)	Broadleaves, Grasses (Setaria, Digitaria)
Pyroxasulfone	VLCFA (Inhibitor)	Pyrazole- Isoxazoline	Corn, Soy, Wheat	Resistant Amaranthus, Lolium, Phalaris
Pyraflufen-ethyl	PPO (Inhibitor)	Phenylpyrazole	Cereals, Cotton	Broadleaves (Galium, Kochia)
Pyrazolate	HPPD (Inhibitor)	Pyrazole	Rice	Annual/Perennial weeds

References

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